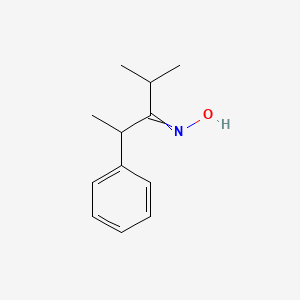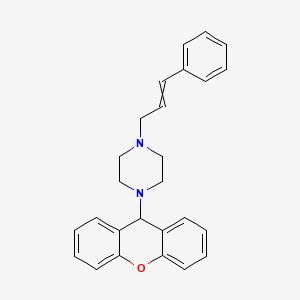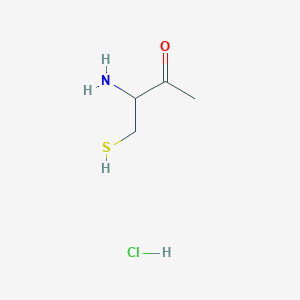
3-Amino-4-sulfanylbutan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-sulfanylbutan-2-one;hydrochloride is an organic compound with the molecular formula C4H10ClNOS It is a derivative of butanone, featuring an amino group at the third position and a sulfanyl group at the fourth position, with the hydrochloride salt form enhancing its solubility and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbutan-2-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with butanone as the base structure.
Amination: An amino group is introduced at the third position of butanone through nucleophilic substitution reactions.
Thiol Addition: A sulfanyl group is added at the fourth position using thiol reagents under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-sulfanylbutan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-4-sulfanylbutan-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-sulfanylbutan-2-one;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and sulfanyl groups.
Pathways: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-mercaptobutan-2-one: Similar structure but without the hydrochloride salt form.
4-Amino-3-hydroxybutan-2-one: Differing in the position and type of functional groups.
Uniqueness
3-Amino-4-sulfanylbutan-2-one;hydrochloride is unique due to its combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Número CAS |
63892-70-6 |
|---|---|
Fórmula molecular |
C4H10ClNOS |
Peso molecular |
155.65 g/mol |
Nombre IUPAC |
3-amino-4-sulfanylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c1-3(6)4(5)2-7;/h4,7H,2,5H2,1H3;1H |
Clave InChI |
MOGOXVPJVZUKFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
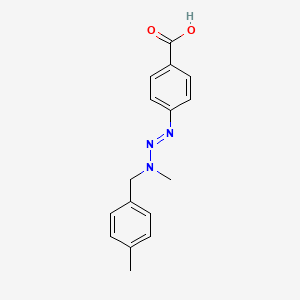
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)

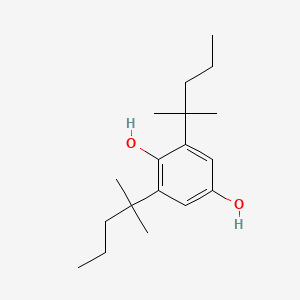

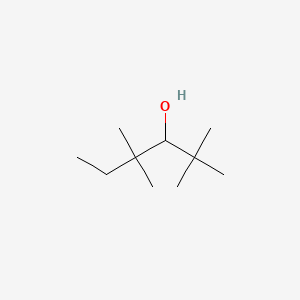
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

